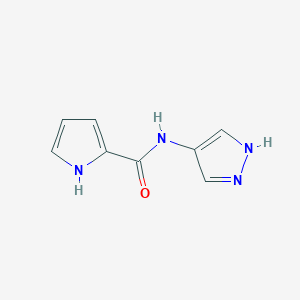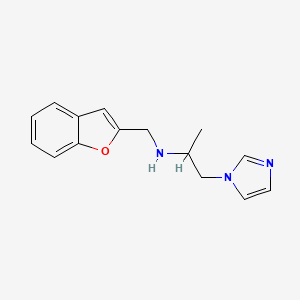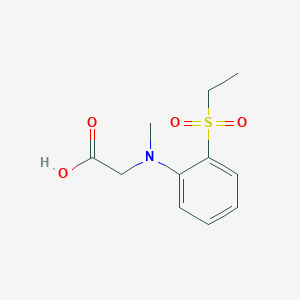
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as JNJ-31020028 and has been extensively studied for its therapeutic properties.
Applications De Recherche Scientifique
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a positive effect on cognitive function and memory in preclinical studies. Additionally, it has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mécanisme D'action
The mechanism of action of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide involves the modulation of the activity of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes such as learning and memory. By modulating the activity of this receptor, N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been shown to have a positive effect on cognitive function and memory.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine in the brain, which is involved in various cognitive processes. Additionally, it has been shown to have a positive effect on the levels of various neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is its potential use in the treatment of various neurological disorders. Additionally, it has been shown to have a positive effect on cognitive function and memory, which makes it a potential candidate for the treatment of various cognitive disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be studied further.
Orientations Futures
There are various future directions for the study of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide. One of the future directions is the study of its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and administration of this compound. Furthermore, the potential side effects and toxicity of this compound need to be studied further to determine its safety for human use.
Conclusion:
In conclusion, N-(3-methylpyridin-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been extensively studied for its potential use in the treatment of various neurological disorders and for its positive effect on cognitive function and memory. However, further studies are needed to determine its safety and efficacy for human use.
Méthodes De Synthèse
The synthesis method of N-(3-methylpyridin-2-yl)cyclopentanecarboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-5-4-8-13-11(9)14-12(15)10-6-2-3-7-10/h4-5,8,10H,2-3,6-7H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJBIMAMMZANDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)

![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)


![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)





![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)

![Phenyl-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B7542211.png)